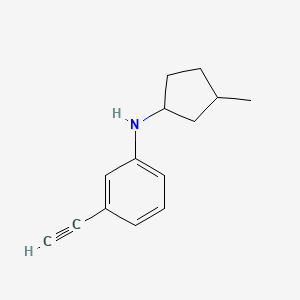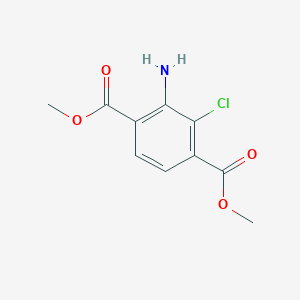![molecular formula C14H19N3O4 B12107328 2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Phe-Gly-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and glycine Tripeptides like H-Ala-Phe-Gly-OH are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Attachment of the first amino acid: (alanine) to the resin.
Deprotection: of the amino acid’s amino group.
Coupling: of the next amino acid (phenylalanine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.
Repetition: of the deprotection and coupling steps for the third amino acid (glycine).
Cleavage: of the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like H-Ala-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic strategies .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form derivatives like tyrosine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can yield tyrosine-containing peptides, while substitution reactions can produce a variety of peptide analogs .
Aplicaciones Científicas De Investigación
H-Ala-Phe-Gly-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and self-assembly.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Mecanismo De Acción
The mechanism of action of H-Ala-Phe-Gly-OH involves its interaction with specific molecular targets and pathways. For instance, peptides can interact with cell surface receptors, enzymes, and other proteins, influencing various biological processes. The specific pathways and targets depend on the peptide’s sequence and structure. In the case of opioid peptides, they interact with opioid receptors to exert analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Phe: A dipeptide with similar structural features.
Phe-Gly-Gly: Another tripeptide with a different sequence.
Ala-Phe: A dipeptide with alanine and phenylalanine residues.
Uniqueness
H-Ala-Phe-Gly-OH is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of alanine, phenylalanine, and glycine in this particular order imparts distinct characteristics that differentiate it from other peptides .
Propiedades
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKYZYFEXXUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)


![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


